

Determining Avilamycin Dosage for Preventing Necrotic Enteritis: Application Notes and Protocols

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Compound of Interest

Compound Name: Avilamycin

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These application notes provide a comprehensive guide to determining the appropriate dosage of **avilamycin** for the prevention of necrotic enteritis (NE) in broiler chickens. This document includes a summary of efficacy data, detailed experimental protocols for evaluating **avilamycin**, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Avilamycin and Necrotic Enteritis

Necrotic enteritis, caused by the bacterium *Clostridium perfringens*, is a significant disease in poultry, leading to intestinal damage, reduced growth performance, and increased mortality.

Avilamycin, an orthosomycin antibiotic, is an effective feed additive for the prevention of NE. It functions by inhibiting bacterial protein synthesis, thereby controlling the proliferation of *C. perfringens* in the gut.

Recommended Dosage and Administration

Avilamycin is typically administered to broiler chickens via medicated feed. The recommended dosage for the prevention of mortality caused by necrotic enteritis associated with *Clostridium perfringens* is 15 to 45 parts per million (ppm) or mg/kg of complete feed.^{[1][2]} The medicated feed should be provided as the sole ration for 21 consecutive days during the period of risk for

NE. It is crucial to begin treatment before the onset of clinical signs of the disease.[2] In Canada, the approved dosage is 15 to 30 mg/kg of **avilamycin** in the complete feed, administered continuously for 21 days.[3]

Efficacy Data of Avilamycin

Numerous studies have demonstrated the efficacy of **avilamycin** in preventing necrotic enteritis and improving broiler performance. The following tables summarize key quantitative data from a representative study.

Table 1: Effect of Avilamycin on Broiler Performance in a *C. perfringens* Challenge Model

Treatment Group	Average Body Weight (Day 35, kg)	Average Daily Gain (Day 0-35, g/bird/day)	Feed Conversion Ratio (Day 0-35)
Non-medicated, Non-challenged	2.15	61.4	1.65
Non-medicated, Challenged	1.89	54.0	1.78
15 ppm Avilamycin, Challenged	2.18	62.3	1.62
30 ppm Avilamycin, Challenged	2.21	63.1	1.61

Data adapted from a 35-day floor pen study with broiler cockerels challenged with *C. perfringens*.[4][5][6]

Table 2: Effect of Avilamycin on Necrotic Enteritis Mortality and Lesion Scores

Treatment Group	NE-related Mortality Rate (%)	Average Intestinal Lesion Score (Day 17)
Non-medicated, Non-challenged	0.0	0.1
Non-medicated, Challenged	15.2	1.8
15 ppm Avilamycin, Challenged	7.5	1.1
30 ppm Avilamycin, Challenged	3.0	0.8

Lesion scores are based on a scale of 0 (no lesions) to 3 or higher (severe lesions).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section outlines the key experimental protocols for evaluating the efficacy of **avilamycin** in a necrotic enteritis challenge model.

Necrotic Enteritis Challenge Model

A robust challenge model is essential for accurately assessing the efficacy of **avilamycin**.

Objective: To induce subclinical or clinical necrotic enteritis in broiler chickens.

Materials:

- Day-old broiler chicks
- Appropriate housing with temperature and humidity control
- Basal diet (formulated to meet the nutritional requirements of broilers)
- Virulent, NetB toxin-positive strain of *Clostridium perfringens* (e.g., CP56, CP4, EHE-NE18)
- *Eimeria* species oocysts (optional, as a predisposing factor)
- Cooked Meat Medium or other suitable anaerobic broth

- Anaerobic incubation system

Procedure:

- Bird Acclimation: House day-old chicks and provide them with the basal diet and water ad libitum for a period of acclimation (e.g., up to day 14).
- Predisposing Factors (Optional):
 - Coccidial Challenge: On day 14, orally inoculate birds with a standardized dose of *Eimeria* oocysts to induce intestinal damage.
 - High-Protein Diet: From day 14 onwards, switch to a high-protein diet (e.g., with a high concentration of fishmeal) to promote *C. perfringens* proliferation.
- *C. perfringens* Inoculum Preparation:
 - Culture the selected *C. perfringens* strain anaerobically in Cooked Meat Medium at 37°C for 18-24 hours.
 - Determine the concentration of viable bacteria (CFU/mL) by serial dilution and plating on appropriate agar (e.g., Tryptose-Sulfite-Cycloserine Agar).
 - Adjust the culture to the desired concentration (e.g., 10^8 CFU/mL).
- *C. perfringens* Challenge:
 - From day 19 to day 21, orally gavage each bird in the challenged groups with a defined volume of the *C. perfringens* inoculum (e.g., 1 mL, delivering 10^8 CFU/bird) daily.
 - The non-challenged control group should receive a sham inoculation with sterile broth.
- **Avilamycin** Administration:
 - Prepare medicated feed with the desired concentrations of **avilamycin** (e.g., 15 ppm and 30 ppm).

- Provide the respective medicated or non-medicated feed to the different treatment groups from a specified day before the challenge (e.g., day 14) until the end of the experiment.

Necrotic Enteritis Lesion Scoring

Objective: To quantify the severity of intestinal lesions caused by necrotic enteritis.

Procedure:

- At a predetermined time point post-challenge (e.g., day 22), euthanize a subset of birds from each group.
- Examine the small intestine (duodenum, jejunum, and ileum) for gross lesions.
- Score the lesions based on a standardized scale. An example of a 0-6 scoring system is provided below:
 - 0: No gross lesions.
 - 1: Thin, friable intestinal wall.
 - 2: Focal necrosis or ulceration (1 to 5 foci).
 - 3: Focal necrosis or ulceration (6 to 15 foci).
 - 4: Focal necrosis or ulceration (16 or more foci).
 - 5: Patches of necrosis 2 to 3 cm long.
 - 6: Diffuse necrosis typical of field cases.

Quantification of *Clostridium perfringens* in Intestinal Contents

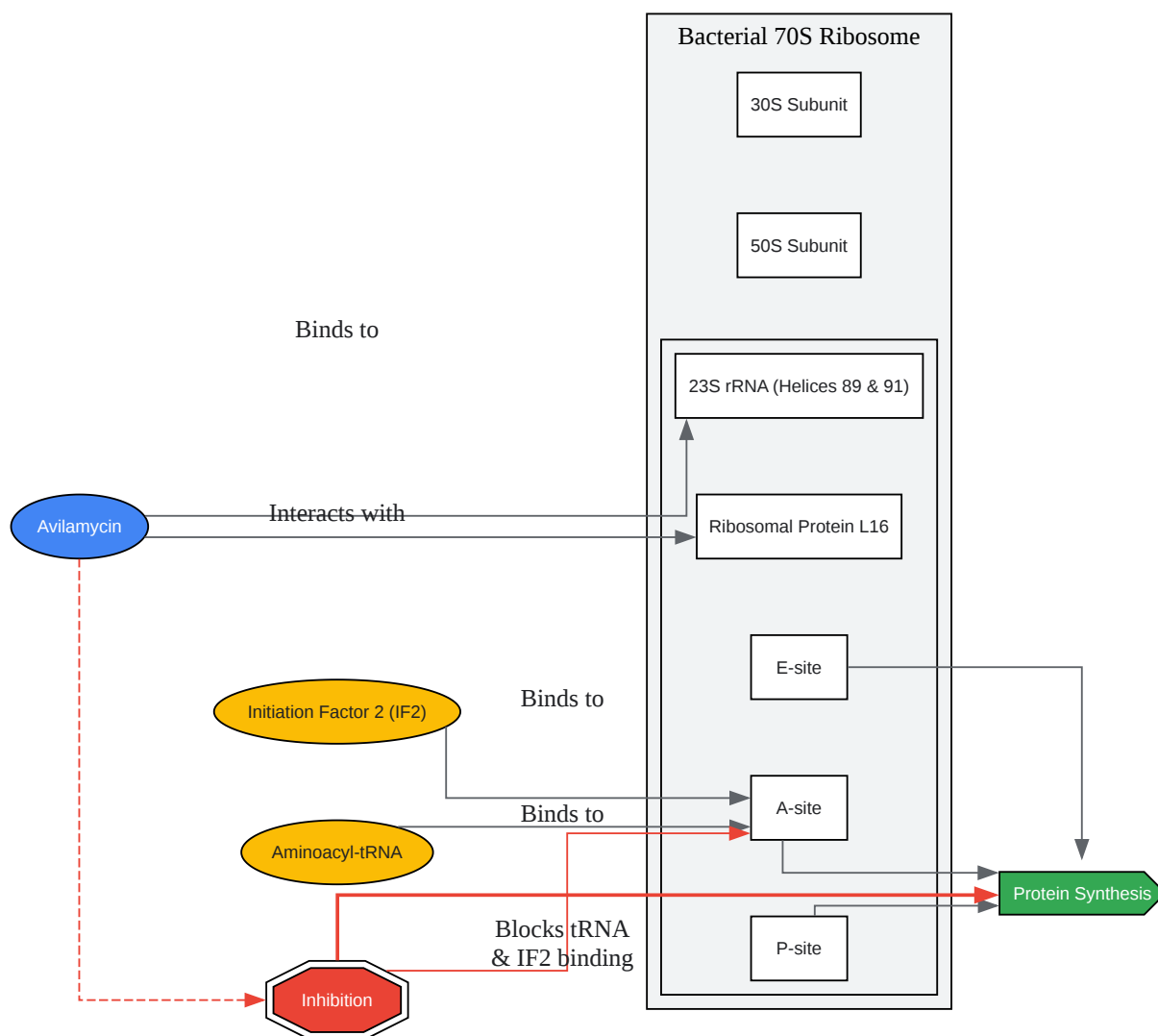
Objective: To determine the effect of **avilamycin** on the population of *C. perfringens* in the broiler gut.

Procedure:

- Collect intestinal contents (e.g., from the ileum) from euthanized birds.
- Culture-Based Method:
 - Homogenize a known weight of the intestinal contents in a suitable diluent.
 - Perform serial dilutions and plate onto selective agar for *C. perfringens* (e.g., Tryptose-Sulfite-Cycloserine Agar).
 - Incubate anaerobically at 37°C for 24-48 hours.
 - Count the characteristic black colonies and express the results as CFU per gram of intestinal contents.
- Molecular Method (qPCR):
 - Extract total DNA from a known weight of intestinal contents.
 - Perform quantitative PCR using primers and probes specific for a target gene in *C. perfringens* (e.g., 16S rRNA gene).
 - Use a standard curve of known *C. perfringens* DNA concentrations to quantify the bacterial load.

Visualizations

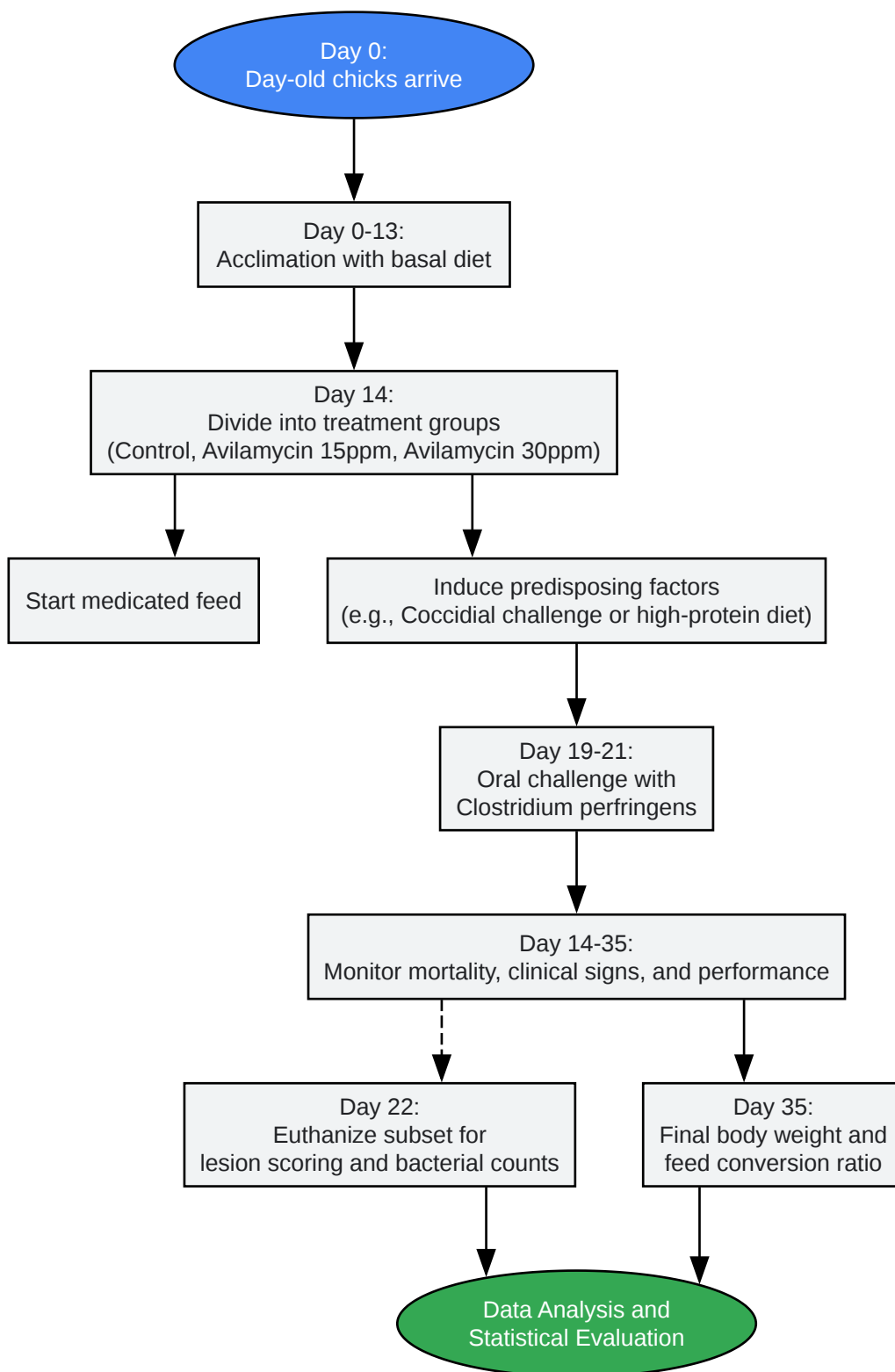
Signaling Pathway: Avilamycin's Mechanism of Action

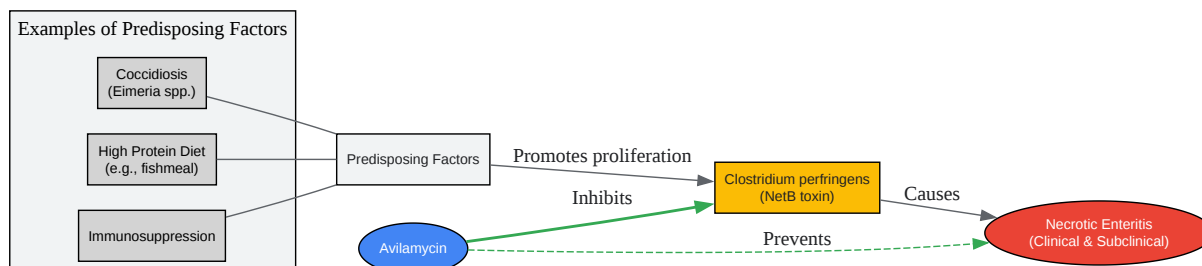


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Caption: **Avilamycin's** mechanism of action on the bacterial ribosome.

Experimental Workflow: Necrotic Enteritis Challenge Study





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